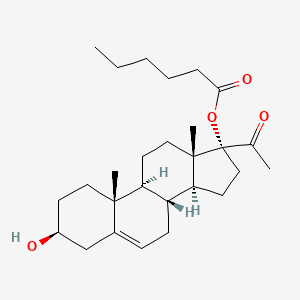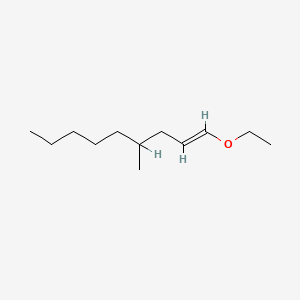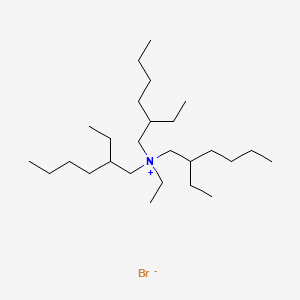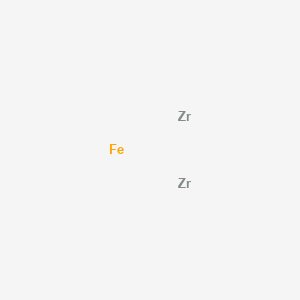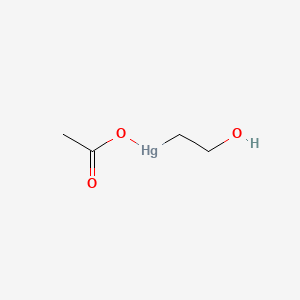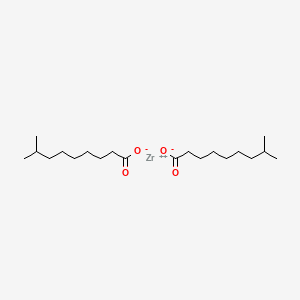
Zirconium(2+) isodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zirconium(2+) isodecanoate is a chemical compound that belongs to the class of zirconium carboxylates. It is formed by the reaction of zirconium with isodecanoic acid, resulting in a compound that has applications in various fields due to its unique properties. Zirconium compounds are known for their high thermal stability, corrosion resistance, and catalytic properties, making them valuable in industrial and scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of zirconium(2+) isodecanoate typically involves the reaction of zirconium salts, such as zirconium chloride or zirconium oxychloride, with isodecanoic acid. The reaction is carried out in an organic solvent, such as toluene or xylene, under reflux conditions. The mixture is heated to facilitate the reaction, and the resulting this compound is isolated by filtration and purification processes.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then subjected to purification steps, such as distillation or crystallization, to obtain high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Zirconium(2+) isodecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium(4+) species.
Reduction: Reduction reactions can convert zirconium(4+) back to zirconium(2+).
Substitution: The isodecanoate ligands can be substituted with other carboxylates or ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions can be carried out using various carboxylic acids or other ligands under mild heating conditions.
Major Products:
Oxidation: Zirconium(4+) isodecanoate or zirconium oxide.
Reduction: Zirconium(2+) species.
Substitution: New zirconium carboxylates with different ligands.
Scientific Research Applications
Zirconium(2+) isodecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for use in drug delivery systems and biomedical implants due to its biocompatibility.
Industry: Utilized in coatings, adhesives, and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of zirconium(2+) isodecanoate involves its interaction with molecular targets through coordination chemistry. The zirconium center can form coordination complexes with various substrates, facilitating catalytic reactions. In biological systems, the compound can interact with cellular components, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Zirconium(4+) isodecanoate: Higher oxidation state with different reactivity.
Zirconium(2+) acetate: Similar coordination chemistry but with different ligands.
Zirconium(2+) propionate: Another zirconium carboxylate with distinct properties.
Uniqueness: Zirconium(2+) isodecanoate is unique due to its specific ligand (isodecanoate), which imparts distinct solubility, stability, and reactivity characteristics compared to other zirconium carboxylates. Its applications in catalysis, medicine, and industry highlight its versatility and importance in various fields.
Properties
CAS No. |
93965-25-4 |
|---|---|
Molecular Formula |
C20H38O4Zr |
Molecular Weight |
433.7 g/mol |
IUPAC Name |
8-methylnonanoate;zirconium(2+) |
InChI |
InChI=1S/2C10H20O2.Zr/c2*1-9(2)7-5-3-4-6-8-10(11)12;/h2*9H,3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 |
InChI Key |
PJAGZMWOINVNEA-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CCCCCCC(=O)[O-].CC(C)CCCCCCC(=O)[O-].[Zr+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


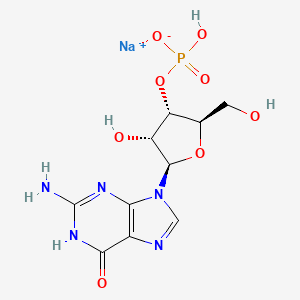
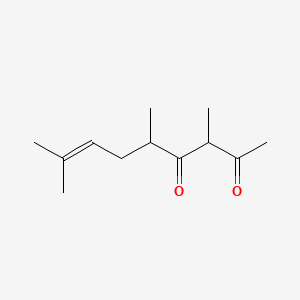

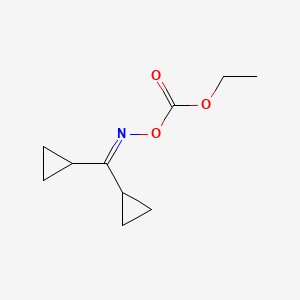

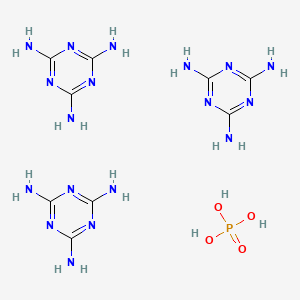
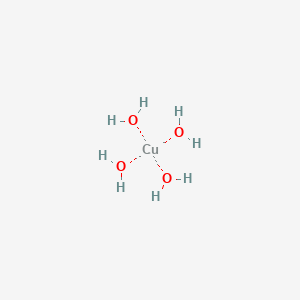
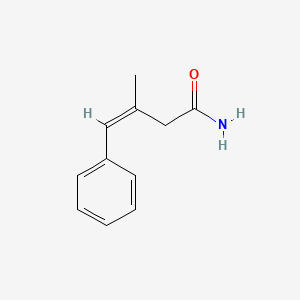
![1-Bis[(methylcarbamothioylamino)carbamoylamino]phosphoryl-3-(methylcarbamothioylamino)urea](/img/structure/B12658149.png)
